

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethylpyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,5-Dimethylpyrimidine**

Cat. No.: **B1581758**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2,5-Dimethylpyrimidine**, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document delves into its fundamental physicochemical properties, spectroscopic profile, and stability, offering insights for its application in research and development.

Introduction to 2,5-Dimethylpyrimidine

2,5-Dimethylpyrimidine is a substituted pyrimidine, a diazine containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. The presence of two methyl groups at the 2 and 5 positions influences its electronic distribution, reactivity, and steric hindrance, making it a unique building block for the synthesis of more complex molecules. Pyrimidine derivatives are of significant interest in drug development due to their presence in a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3]

Molecular Structure:

Caption: 2D structure of **2,5-Dimethylpyrimidine**.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of **2,5-Dimethylpyrimidine** is crucial for its handling, formulation, and application in synthetic chemistry. While extensive experimental data for this specific isomer is not readily available in the public domain, this section outlines the key parameters and the standard protocols for their determination.

Table 1: Fundamental Identifiers and Properties of **2,5-Dimethylpyrimidine**

Property	Value	Source
IUPAC Name	2,5-dimethylpyrimidine	[4]
CAS Number	22868-76-4	[5]
Molecular Formula	C ₆ H ₈ N ₂	[4][5]
Molecular Weight	108.14 g/mol	[4][5]
Canonical SMILES	CC1=CN=C(N=C1)C	[4]
InChI Key	RHOOLJLEYYXKTK- UHFFFAOYSA-N	[4][5]

Table 2: Known Experimental and Computed Properties of **2,5-Dimethylpyrimidine**

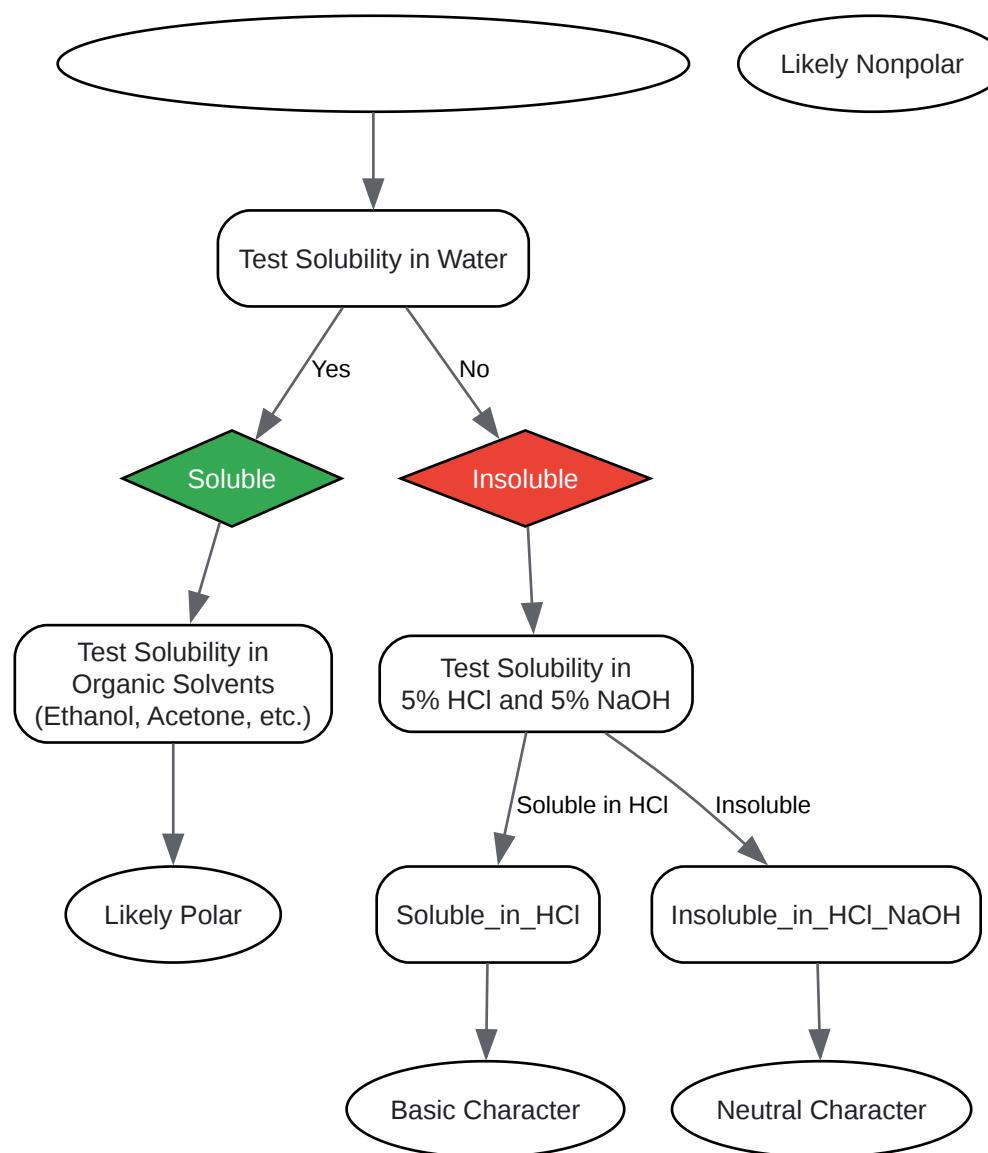
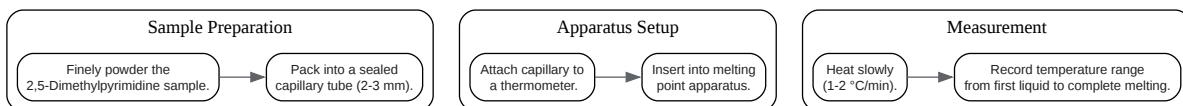
Property	Value	Type	Source
Kovats Retention Index	Standard polar: 1348, 1372, 1375	Experimental	[4]
Topological Polar Surface Area	25.8 Å ²	Computed	[4]
Complexity	64.9	Computed	[4]

Melting and Boiling Points

Experimental values for the melting and boiling points of **2,5-Dimethylpyrimidine** are not widely reported. However, these can be determined using standard laboratory techniques.

Experimental Protocol: Melting Point Determination (Capillary Method)

- Sample Preparation: A small amount of finely powdered, dry **2,5-Dimethylpyrimidine** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point device).
- Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute as the expected melting point is approached.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethylpyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581758#physicochemical-properties-of-2-5-dimethylpyrimidine]

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